

Canagliflozin Impurity 12: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

Cat. No.: *B15126614*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Canagliflozin Impurity 12, a substance of significance in the pharmaceutical analysis and quality control of the anti-diabetic drug Canagliflozin. This document outlines its chemical identity, including its CAS number and molecular weight, and presents detailed experimental protocols for its analysis.

Core Data Presentation

Quantitative data for Canagliflozin Impurity 12 is summarized below. It is important to note that various sources present conflicting information regarding the CAS number. The data presented here reflects the most consistent information found in the public domain.

Parameter	Value	Reference
Chemical Name	(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-((3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate	[Synonym: Tetra Acetyl Canagliflozin]
CAS Number	866607-35-4	Consistently associated with the tetra-acetylated structure.
Molecular Formula	C ₃₂ H ₃₃ FO ₉ S	
Molecular Weight	612.67 g/mol	

Note: Other CAS numbers, including 77388-94-4 and 1823966-94-4, have been associated with a compound named "Canagliflozin Impurity 12" by some commercial suppliers, but these are linked to different molecular formulas and weights and appear less consistently in scientific literature.

Experimental Protocols

The following sections detail methodologies relevant to the analysis of Canagliflozin and its impurities, including Impurity 12. These protocols are based on established methods for forced degradation studies, which are crucial for identifying and quantifying potential impurities.

Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for analytical method development.

1. Acid Degradation:

- Procedure: Dissolve Canagliflozin in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N hydrochloric acid.
- Conditions: Heat the solution at 80°C for 2 hours.

- Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.

2. Base Degradation:

- Procedure: Dissolve Canagliflozin in a suitable solvent and add 0.1 N sodium hydroxide.
- Conditions: Maintain the solution at room temperature for 1 hour.
- Neutralization: Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

3. Oxidative Degradation:

- Procedure: Dissolve Canagliflozin in a suitable solvent and add 30% hydrogen peroxide.
- Conditions: Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

- Procedure: Expose the solid drug substance to a temperature of 105°C.
- Duration: Maintain the temperature for 24 hours.

5. Photolytic Degradation:

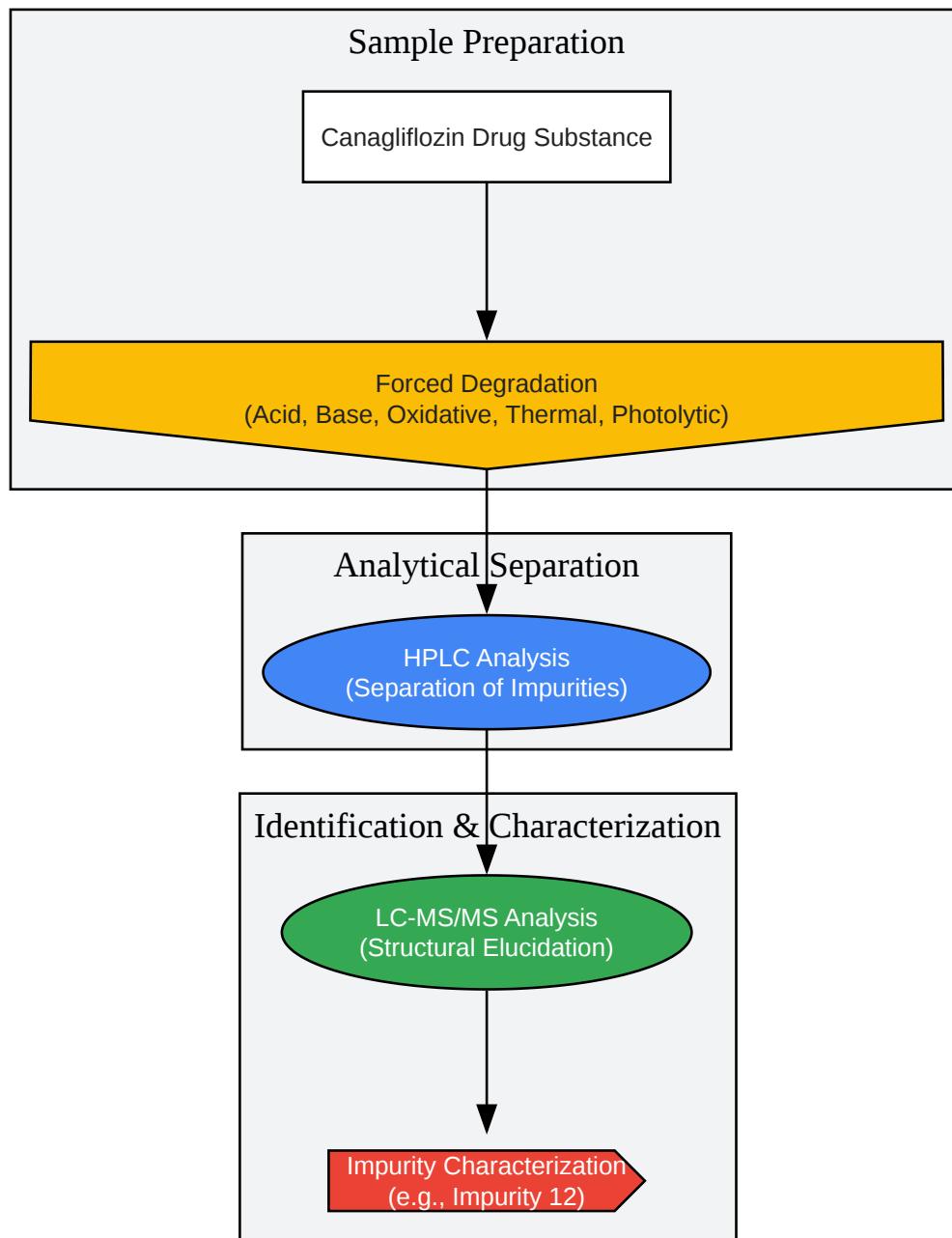
- Procedure: Expose the solid drug substance to UV light (254 nm) and visible light.
- Duration: The exposure time should be sufficient to evaluate the photostability of the drug.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying Canagliflozin and its impurities.

Parameter	HPLC Method Details
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	Typically 1.0 mL/min.
Column Temperature	Maintained at a constant temperature, for instance, 30°C.
Detection Wavelength	UV detection at approximately 290 nm.
Injection Volume	10-20 µL.

Sample Preparation: Degraded samples are diluted with the mobile phase to an appropriate concentration before injection into the HPLC system.


Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural characterization of impurities.

- **Ionization Source:** Electrospray Ionization (ESI) is commonly used, often in positive ion mode.
- **Mass Analyzer:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), allows for accurate mass measurements of the parent ion and its fragments.
- **Fragmentation Analysis:** By inducing fragmentation of the impurity's molecular ion, a characteristic fragmentation pattern is obtained, which helps in elucidating its chemical structure.

Mandatory Visualization

The following diagram illustrates a general workflow for the identification and characterization of Canagliflozin impurities.

[Click to download full resolution via product page](#)

Workflow for Canagliflozin Impurity Analysis.

- To cite this document: BenchChem. [Canagliflozin Impurity 12: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15126614#canagliflozin-impurity-12-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15126614#canagliflozin-impurity-12-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com